Phenol, 2-[[(1-methylethyl)imino]methyl]-
Description
Phenol, 2-[[(1-methylethyl)imino]methyl]- is a Schiff base derivative of phenol, characterized by an iminomethyl group (-CH=N-) substituted at the ortho position of the phenolic hydroxyl group. The imine nitrogen is further substituted with a 1-methylethyl (isopropyl) group. This compound belongs to the class of aromatic amines and exhibits structural features that confer unique electronic and steric properties. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The presence of the electron-withdrawing imine group adjacent to the hydroxyl group enhances its acidity compared to unsubstituted phenol, making it a candidate for applications in coordination chemistry and materials science .
Properties
IUPAC Name |
2-(propan-2-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCWZIPEJJCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425541 | |
| Record name | Phenol, 2-[[(1-methylethyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-35-3 | |
| Record name | Phenol, 2-[[(1-methylethyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(1-methylethyl)imino]methyl]- typically involves the reaction of phenol with isopropylamine and formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The general reaction can be represented as follows:
[ \text{Phenol} + \text{Isopropylamine} + \text{Formaldehyde} \rightarrow \text{Phenol, 2-[[(1-methylethyl)imino]methyl]-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(1-methylethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2-[[(1-methylethyl)imino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(1-methylethyl)imino]methyl]- involves its interaction with molecular targets through its phenolic and imine functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of cellular pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Research Findings and Data
Biological Activity
Phenol, 2-[[(1-methylethyl)imino]methyl]- (CAS No. 5961-35-3), is a chemical compound that has garnered attention in various fields of research due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of Phenol, 2-[[(1-methylethyl)imino]methyl]- can be described as follows:
- Molecular Formula : C11H15N1O
- Molecular Weight : 177.25 g/mol
This compound features a phenolic group attached to an imino group, which contributes to its reactivity and biological potential.
Biological Activity Overview
Phenolic compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The specific biological activities of Phenol, 2-[[(1-methylethyl)imino]methyl]- are summarized below:
Antimicrobial Activity
Research indicates that phenolic compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of phenolic compounds can inhibit the growth of various bacteria and fungi.
- Case Study : A study published in the Journal of Applied Microbiology showed that phenolic compounds similar to Phenol, 2-[[(1-methylethyl)imino]methyl]- had minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus ranging from 50 to 200 µg/mL .
Antioxidant Activity
Antioxidant activity is another critical aspect of phenolic compounds. The ability to scavenge free radicals contributes to their potential health benefits.
- Research Findings : In vitro assays revealed that Phenol, 2-[[(1-methylethyl)imino]methyl]- exhibited significant radical scavenging activity with an IC50 value comparable to well-known antioxidants such as ascorbic acid .
Anti-inflammatory Effects
Phenolic compounds are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Case Study : A study on similar phenolic compounds demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced macrophages when treated with these compounds .
Data Table: Summary of Biological Activities
The mechanisms underlying the biological activities of Phenol, 2-[[(1-methylethyl)imino]methyl]- can be attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : Phenolic compounds often act as enzyme inhibitors, affecting pathways related to inflammation and microbial growth.
- Scavenging Free Radicals : The electron-donating ability of the hydroxyl groups in phenolic structures allows them to neutralize free radicals effectively.
- Modulation of Gene Expression : Some studies suggest that phenolic compounds can influence gene expression related to oxidative stress and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
